Cas no 75330-75-5 (Lovastatin)

Lovastatin 化学的及び物理的性質
名前と識別子
-
- Lovastatin
- [1s-[1alpha(r*),3alpha,7beta,8beta(2s*,4s*),8abeta]]-2-methylbutanoicacid1,2,
- 4-hydroxy-6-oxo-2h-pyran-2-yl)ethyl)-1-naphthalenylester,(1s-(1-alpha-(r*),3
- 4-hydroxy-6-oxo-2h-pyran-2-yl]ethyl]-1-naphthalenyl(s)-2-methyl-butyrate
- 8-[2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthale
- Mevinolin
- MEVINOLIN(AS)
- DL-Lactic acid
- LOVALIP
- LOVASTIN
- MEVACOR
- mevlor
- msd803
- Paschol
- Rovacor
- Sivlor
- 6α-Methylcompactin
- Monacolin K
- 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate
- 洛伐他汀
- Lovalord
- Mevinacor
- Altoprev
- Nergadan
- Artein
- Altocor
- 6alpha-Methylcompactin
- Hipovastin
- Lovastatine
- Lovasterol
- Lipivas
- Closterol
- Teroltrat
- Tecnolip
- Cholestra
- Rodatin
- Lozutin
- Lipofren
- Lestatin
- Hipolip
- Colevix
- Taucor
- Lipdip
- Belvas
- Lovastatine [French]
- Lovastatinum [Latin]
- Lovastatina [Spanish]
- 6-alpha-Methylcompactin
- Lovastatinum
- Lovastatina
- MSD 803
- MK 803
- 6 alpha-Methylcompactin
- KBio3_002848
- LOVASTATIN [INN]
- NINDS_001032
- UNII-9LHU78OQFD
- NSC779704
- 74133-25-8
- BRD-K09416995-001-06-8
- HMS2096H13
- HMS3676H19
- HMS1923O13
- NCGC00023509-07
- SMR000673570
- Lovastatin [USAN:USP:INN:BAN]
- LOVASTATIN [USP MONOGRAPH]
- LOVASTATIN [WHO-DD]
- Pharmakon1600-01503977
- KS-1082
- Tox21_110888_1
- Lovastatin for peak identification
- Lovastatinum (Latin)
- Lovastatin,(S)
- Prestwick3_000516
- BPBio1_000519
- HY-N0504
- NCGC00023509-10
- Simvastatin impurity, lovastatin-
- (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-8-(2-((4R,6R)-4-hydroxy-2-oxo-2H-pyran-6-yl)ethyl)-3,7-dimethylnaphtyl(S)-2-methylbutyrat
- LOVASTATIN [MI]
- HMS1990O07
- AB00052400_18
- MLS001055358
- BDBM34168
- BRD-K09416995-001-21-7
- NCGC00023509-14
- CHEBI:40303
- Rextat
- A838383
- MK-803
- LOVASTATIN (USP MONOGRAPH)
- Mevacor;Monacolin K;mevinolin;6-alpha-Methylcompactin
- MFCD00072164
- (S)-2-Methylbutyric acid, 8-ester with (4R,6R)-6-(2-((1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthyl)ethyl)tetrahydro-4-hydroxy-2H-pyran-2-one
- (S)-2-Methylbutyric acid, 8-ester with (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one
- C07074
- NCGC00023509-03
- 6.alpha.-Methylcompactin
- HY-N0504R
- PCZOHLXUXFIOCF-BXMDZJJMSA-N
- NSC-779704
- LOVASTATIN [EP MONOGRAPH]
- CS-0694830
- GTPL2739
- L0214
- BSPBio_001265
- (2S)-(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl-2-methyl butanoate
- BIDD:PXR0113
- EN300-52515
- LOVASTATIN (EP MONOGRAPH)
- Tox21_201475
- BUTANOIC ACID, 2-METHYL-, 1,2,3,7,8,8A-HEXAHYDRO-3,7-DIMETHYL-8-(2-(TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHYL)-1-NAPHTHALENYL ESTER, (1S-(1.ALPHA.(R*),3.ALPHA.,7.BETA.,8.BETA.(2S*,4S*),8.ALPHA..BETA.))-
- (2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
- ACon1_000390
- (2S)-2-Methylbutanoic acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester
- BSPBio_000471
- EC 616-212-7
- DB00227
- NCGC00023509-16
- 1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- MLS000069585
- 6-Methylcompactin
- s2061
- LOVASTATIN [VANDF]
- Lovastatin (USAN:USP:INN:BAN)
- SCHEMBL3136
- ADVICOR COMPONENT LOVASTATIN
- SR-05000001880-2
- G226
- Spectrum5_001294
- Lovastatin (Mevacor)
- DTXSID5020784
- Mevinolin from Aspergillus sp.
- ACon0_000534
- NC00713
- LOVASTATIN [USP-RS]
- Liposcler
- BSPBio_003346
- HMS3713H13
- NSC-758662
- KBio1_001032
- NSC758662
- (S)-2-Methyl-butyric acid (1S,3R,7S,8S,8aR)-8-[2-((3R,5R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl ester
- SPBio_002392
- 2-Methyl-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester butanoic acid
- HMS3403O07
- NCGC00023509-05
- NS00000544
- (+)-mevinolin
- (S)-(1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate
- MLS006011867
- NCGC00023509-04
- DivK1c_001032
- 6 Methylcompactin
- CCRIS 8092
- Q417740
- CAS-75330-75-5
- 1,2,6,7,8,8a-Hexahydro-beta,delta-dihydroxy-2,6-dimethyl-8-(2-methyl-1-oxobutyoxy)-1-naphthaleneheptanoic acid delta-lactone
- HMS3412H19
- AC-13961
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxo-tetrahydropyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate
- NSC-633781
- butanoic acid, 2-methyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester, (2S)-
- HMS2093O03
- BRN 3631989
- HMS2236F07
- cid_53232
- Prestwick_819
- Tox21_300268
- LOVASTATIN [ORANGE BOOK]
- AB00052400-17
- BIDD:GT0749
- Butanoic acid, 2-methyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (2S)-
- 1cqp
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- Prestwick0_000516
- L-154803
- Mevinolin from Aspergillus sp., >=98% (HPLC)
- Lovastatin- Bio-X
- NCGC00023509-06
- HMS3259F10
- SIMVASTATIN IMPURITY E [EP IMPURITY]
- CCG-39627
- Butanoic acid, 2-methyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (1S-(1alpha(R*),3alpha,7beta,8beta(2S*,4S*),8abeta))-
- HMS2089M06
- Z754931258
- NCGC00254157-01
- SCHEMBL14227102
- [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R,4R)-4-oxidanyl-6-oxidanylidene-oxan-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- US9353061, Lovastatina
- AB00052400_19
- 75330-75-5
- Lovastatin (USP/INN)
- Opera_ID_1578
- HMS3039N16
- SIMVASTATIN IMPURITY, LOVASTATIN-(USP IMPURITY)
- Mevinolin (lovastatin)
- Monakolin K
- MK-803; LOVALIP; MEVACOR
- NCGC00023509-08
- CS-1990
- NCGC00023509-09
- Prestwick2_000516
- NCGC00023509-13
- SIMVASTATIN IMPURITY E (EP IMPURITY)
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- LOVASTATIN (USP-RS)
- Lovastatin & Primycin
- SBI-0051881.P002
- HMS503O05
- AKOS005267139
- SIMVASTATIN IMPURITY, LOVASTATIN- [USP IMPURITY]
- SR-01000000123-3
- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- Lovastatin (MK-803)
- LOVASTATIN COMPONENT OF ADVICOR
- (S)-((1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl) 2-methylbutanoate
- Butanoic acid, 2-methyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-- oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (1S-(1alpha(R*),3alpha,7beta,8beta(2S*,4S*),8abeta))-
- 2beta,6alpha-Dimethyl-8alpha-(2-methyl-1-oxobutoxy)-mevinic acid lactone
- SR-05000001880
- Butanoic acid, 2-methyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-((2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (2S)-
- D00359
- A838030
- ML-530B
- LOVASTATIN (MART.)
- NCGC00259026-01
- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- Mevinolin from Aspergillus sp., powder
- HMS3268C03
- IDI1_001032
- Spectrum3_001873
- CHEMBL503
- Lovastatin [USAN]
- (2S)-2-METHYLBUTANOIC ACID (1S,3R,7S,8S,8AR)-1,2,3,7,8,8A-HEXAHYDRO-3,7-DIMETHYL-8-(2-((2R,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHYL)-1-NAPHTHALENYL ESTER
- (1S-(1alpha(R*),3alpha,7beta,8beta(2S*,4S*),8abeta))-2-Methylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester
- Tox21_110888
- US9115116, lovastatin
- NSC 758662
- NCGC00023509-11
- SMR000058779
- LOVASTATIN [MART.]
- SPECTRUM1503977
- HSDB 6534
- 9LHU78OQFD
- DTXCID50784
- (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-(2-(2R,4R)-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl (S)-2-methyl-butyrate
- BL164644
- NSC633781
- SR-01000000123
- C10AA02
- MEGxm0_000398
- HMS1792O07
- (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (S)-2-methylbutanoate
- Lovastatin (Standard)
- Mevacor (TN)
- HMS3884B03
- Prestwick1_000516
- SR-05000001880-1
- LOVASTATIN [HSDB]
- HMS1569H13
- MLSMR
- Lovastatin,98%
- BBL024473
- BRD-K09416995-001-39-9
- BRD-K09416995-001-40-7
- ALBB-027272
- STK801953
- BRD-K09416995-001-38-1
-
- MDL: MFCD00072164
- インチ: 1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
- InChIKey: PCZOHLXUXFIOCF-BXMDZJJMSA-N
- ほほえんだ: O(C([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])=C2C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]3([H])C([H])([H])[C@]([H])(C([H])([H])C(=O)O3)O[H])[C@@]12[H]
計算された属性
- せいみつぶんしりょう: 404.256274g/mol
- ひょうめんでんか: 0
- XLogP3: 4.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 7
- どういたいしつりょう: 404.256274g/mol
- 単一同位体質量: 404.256274g/mol
- 水素結合トポロジー分子極性表面積: 72.8Ų
- 重原子数: 29
- 複雑さ: 666
- 同位体原子数: 0
- 原子立体中心数の決定: 8
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
- ぶんしりょう: 404.5
じっけんとくせい
- Stability Shelf Life: Stable under recommended storage conditions.
- 色と性状: Powder
- 密度みつど: 1.1200
- ゆうかいてん: 179°C(lit.)
- ふってん: 559.198℃/760mmHg
- フラッシュポイント: 185.3℃
- 屈折率: 320 ° (C=0.5, CH3CN)
- ようかいど: ethanol: soluble9.80-10.20mg/mL, clear, colorless to faintly yellow
- すいようせい: 0.0004 mg/mL at 25 ºC
- PSA: 72.83000
- LogP: 4.19550
- じょうきあつ: 2.22X10-12 mm Hg at 25 °C (est)
- マーカー: 5586
- ひせんこうど: D25 +323° (c = 0.5 g in 100 ml acetonitrile)
- ようかいせい: 水に溶けない。
Lovastatin セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264; P270; P301+P312; P330; P501
- 危険物輸送番号:3077
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S22-S24/25
- RTECS番号:EK7907000
-
危険物標識:
- 包装等級:III
- 危険レベル:9
- 包装カテゴリ:III
- 危険レベル:9
- セキュリティ用語:9
- リスク用語:R36/37/38
- 包装グループ:III
- どくせい:LD50 orally in mice: >1000 mg/kg (Endo)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lovastatin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Lovastatin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-200850-5mg |
Lovastatin, |
75330-75-5 | ≥97% | 5mg |
¥150.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200850A-25mg |
Lovastatin, |
75330-75-5 | ≥97% | 25mg |
¥602.00 | 2023-09-05 | |
ChemFaces | CFN99961-20mg |
Lovastatin |
75330-75-5 | >=98% | 20mg |
$30 | 2023-09-19 | |
ChemScence | CS-1990-100mg |
Lovastatin |
75330-75-5 | 99.93% | 100mg |
$108.0 | 2021-09-02 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20806-20mg |
Lovastatin |
75330-75-5 | ,HPLC≥98% | 20mg |
¥150.00 | 2021-09-02 | |
abcr | AB251957-5g |
Lovastatin, 98%; . |
75330-75-5 | 98% | 5g |
€174.30 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1207-200 mg |
Lovastatin |
75330-75-5 | 99.66% | 200mg |
¥1113.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24921-200mg |
Lovastatin |
75330-75-5 | 200mg |
¥898.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24920-5g |
Lovastatin |
75330-75-5 | 98% | 5g |
¥32.0 | 2024-07-18 | |
Fluorochem | M02056-25g |
Lovastatin |
75330-75-5 | >95% | 25g |
£219.00 | 2022-02-28 |
Lovastatin サプライヤー
Lovastatin 関連文献
-
D. Beltrán,M. D. Frutos-Lisón,J. C. Espín,R. García-Villalba Food Funct. 2019 10 1787
-
John L. Sorensen,Karine Auclair,Jonathan Kennedy,C. Richard Hutchinson,John C. Vederas Org. Biomol. Chem. 2003 1 50
-
Wei-Hsuan Hsu,Si-Shi Lu,Bao-Hong Lee,Ya-Wen Hsu,Tzu-Ming Pan Food Funct. 2013 4 1742
-
Chih-Hui Lin,Tzu-Hsing Lin,Tzu-Ming Pan Food Funct. 2017 8 2102
-
Gang Li,Souvik Kusari,Michael Spiteller Nat. Prod. Rep. 2014 31 1175
-
6. Biosynthesis of ML-236C and the hypocholesterolemic agents compactin by Penicillium aurantiogriseum and lovastatin by Aspergillus terreus: determination of the origin of carbon, hydrogen and oxygen atoms by 13C NMR spectrometry and observation of unusual labelling of acetate-derived oxygens by 18O2Kurt Wagschal,Yuko Yoshizawa,David J. Witter,Yaoquan Liu,John C. Vederas J. Chem. Soc. Perkin Trans. 1 1996 2357
-
Katja Maria Fisch RSC Adv. 2013 3 18228
-
Yaru Zhang,Zhiting Chen,Qinyou Wen,Zixiao Xiong,Xiaohua Cao,Zhenghuai Zheng,Yangxin Zhang,Zhiwei Huang Food Funct. 2020 11 5738
-
Jia Chen,Qi Zheng,Zhenxing Zheng,Yirou Li,Hailang Liao,Hui Zhao,Dale Guo,Yuntong Ma Food Funct. 2022 13 7000
-
John C. Vederas Nat. Prod. Rep. 2014 31 1253
Lovastatinに関する追加情報
Lovastatin (CAS No. 75330-75-5): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Lovastatin, with the CAS number 75330-75-5, is a naturally occurring statin derived from the fungus Aspergillus terreus. It is widely recognized for its role in cholesterol management and has been a cornerstone in the treatment of hypercholesterolemia since its FDA approval in 1987. This compound belongs to the HMG-CoA reductase inhibitor class, which works by blocking the enzyme responsible for cholesterol production in the liver. The growing prevalence of cardiovascular diseases has made Lovastatin a subject of significant interest in both medical and pharmaceutical research.
The chemical structure of Lovastatin includes a hexahydronaphthalene ring and a lactone moiety, which undergoes hydrolysis in the body to form the active beta-hydroxy acid. This active form competitively inhibits HMG-CoA reductase, leading to a reduction in LDL cholesterol levels. Studies have shown that Lovastatin can lower LDL cholesterol by up to 40%, making it a highly effective option for patients with dyslipidemia. Additionally, its ability to modestly increase HDL cholesterol and reduce triglycerides further enhances its therapeutic profile.
Beyond its primary use in cholesterol management, Lovastatin has been investigated for its potential benefits in other health conditions. Recent research highlights its anti-inflammatory and anti-oxidative properties, which may contribute to its protective effects against atherosclerosis. Some studies also suggest a role for Lovastatin in cancer prevention, particularly in reducing the risk of prostate cancer and colorectal cancer. These emerging applications have sparked renewed interest in this well-established drug.
The global market for Lovastatin continues to expand, driven by the rising incidence of cardiovascular diseases and the increasing demand for generic statins. According to market reports, the statin market is projected to grow at a CAGR of 2.5% from 2023 to 2030, with Lovastatin maintaining a significant share due to its cost-effectiveness and proven efficacy. Pharmaceutical companies are focusing on developing novel formulations of Lovastatin, such as extended-release tablets and combination therapies, to enhance patient compliance and therapeutic outcomes.
One of the most frequently asked questions about Lovastatin is its side effects and safety profile. Common adverse effects include muscle pain, digestive issues, and, in rare cases, liver enzyme abnormalities. However, these side effects are generally mild and manageable. Patients are advised to consult their healthcare providers before starting Lovastatin therapy, especially if they have pre-existing liver conditions or are taking other medications that may interact with statins.
Another hot topic in the context of Lovastatin is its comparison with other statins like Atorvastatin and Simvastatin. While Lovastatin is less potent than some newer statins, its natural origin and lower cost make it a preferred choice for many patients. Additionally, the availability of Lovastatin in both prescription and over-the-counter forms in some countries adds to its accessibility and popularity.
In conclusion, Lovastatin (CAS No. 75330-75-5) remains a vital tool in the fight against high cholesterol and cardiovascular diseases. Its well-documented efficacy, coupled with ongoing research into its broader applications, ensures its continued relevance in modern medicine. As the pharmaceutical industry evolves, Lovastatin is likely to remain a key player in the statin market, offering affordable and effective solutions for patients worldwide.
75330-75-5 (Lovastatin) 関連製品
- 109273-98-5(Dehydro Lovastatin)
- 305-03-3(Chlorambucil)
- 79902-63-9(Simvastatin)
- 77517-29-4(4a,5-Dihydro Lovastatin)
- 188067-71-2(2-Heptenoic acid,7-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthalenyl]-5-hydroxy-,(2E,5R)-)
- 73573-88-3(Mevastatin)
- 75225-50-2(Lovastatin Hydroxy Acid, Sodium Salt)
- 67-68-5(Dimethyl sulfoxide)
- 81093-37-0(Pravastatin)
- 149756-62-7(Lovastatin Dimer)

